molecular formula C26H24N2O B14932105 2-(2,5-dimethylphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide

2-(2,5-dimethylphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B14932105
M. Wt: 380.5 g/mol
InChI Key: YQECLOZDYNZEQJ-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes involving quinoline derivatives.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

    Industry: As an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide would depend on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. For example, quinoline-based drugs like chloroquine target the heme detoxification pathway in malaria parasites.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activity.

    2-Phenylquinoline:

Uniqueness

2-(2,5-dimethylphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives. Its dual phenyl substitution and carboxamide group may enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C26H24N2O

Molecular Weight

380.5 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H24N2O/c1-4-19-9-5-7-11-23(19)28-26(29)22-16-25(21-15-17(2)13-14-18(21)3)27-24-12-8-6-10-20(22)24/h5-16H,4H2,1-3H3,(H,28,29)

InChI Key

YQECLOZDYNZEQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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